[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](2-methoxyphenyl)methanone
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Overview
Description
5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group, a methoxybenzoyl group, and a methyl group. The presence of these functional groups contributes to the compound’s distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve the use of a chlorinated aromatic compound and a coupling reaction, such as a Suzuki or Heck reaction.
Addition of the methoxybenzoyl group: This can be accomplished through acylation reactions using methoxybenzoic acid derivatives.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Acylation and Alkylation: The compound can participate in acylation and alkylation reactions to introduce additional functional groups.
Scientific Research Applications
5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
4-Chlorophenylhydrazine: Utilized in the synthesis of various heterocyclic compounds.
The uniqueness of 5-(4-CHLOROPHENYL)-1-(2-METHOXYBENZOYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17ClN2O3/c1-12-11-18(23,13-7-9-14(19)10-8-13)21(20-12)17(22)15-5-3-4-6-16(15)24-2/h3-10,23H,11H2,1-2H3 |
InChI Key |
YPQUIZKUXJECBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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